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Compound of Interest

Compound Name: Fgfr-IN-4

Cat. No.: B12405997 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Fgfr-IN-4, a potent and

highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is

intended to serve as a comprehensive resource for researchers utilizing this compound in basic

research settings. All data herein is presented under the designation "Fgfr-IN-4" and is based

on publicly available information for the research compound BLU-9931.

Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine

kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell

proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is

implicated in the pathogenesis of numerous cancers.[2] FGFR4, in particular, has emerged as

a key oncogenic driver in specific malignancies, most notably in hepatocellular carcinoma

(HCC), where aberrant activation by its ligand, FGF19, is a frequent event.[2]

Fgfr-IN-4 is a first-in-class, potent, and exquisitely selective irreversible inhibitor of FGFR4.[2]

[3] Its high selectivity for FGFR4 over other FGFR paralogs and the broader kinome makes it

an invaluable tool for elucidating the specific roles of FGFR4 in cancer biology and for

preclinical evaluation of FGFR4-targeted therapeutic strategies.[2] This guide summarizes the

biochemical and cellular activities of Fgfr-IN-4, details its in vivo applications, and provides

established experimental protocols for its use.
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Mechanism of Action
Fgfr-IN-4 functions as a selective, orally bioavailable, and irreversible antagonist of human

FGFR4.[4][5] Upon administration, it specifically targets a unique cysteine residue (Cys552)

located within the ATP-binding pocket of the FGFR4 kinase domain.[1][5] Fgfr-IN-4 forms a

covalent bond with this residue, leading to the irreversible inactivation of the receptor.[6] This

covalent modification blocks FGFR4 autophosphorylation and subsequent activation of

downstream signaling pathways that are normally triggered by the binding of its ligand, FGF19.

[5] The inhibition of FGFR4-mediated signaling ultimately leads to a reduction in tumor cell

proliferation in cancers driven by an activated FGF19-FGFR4 axis.[5]

Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for Fgfr-IN-4, detailing its biochemical

potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Activity of Fgfr-IN-4

Target Assay Type IC50 (nM) Kd (nM) Notes

FGFR4
Recombinant

Enzyme
3 6

Potent and

selective

inhibition.[4][6]

FGFR1
Recombinant

Enzyme
591 -

>190-fold

selectivity over

FGFR1.[3][6]

FGFR2
Recombinant

Enzyme
493 -

>160-fold

selectivity over

FGFR2.[3][6]

FGFR3
Recombinant

Enzyme
150 -

50-fold selectivity

over FGFR3.[3]

[6]

Kinome Panel
KinomeScan

(456 kinases)
- -

Exquisitely

selective for

FGFR4.[2]
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Table 2: Cellular Activity of Fgfr-IN-4 in Hepatocellular Carcinoma (HCC) Cell Lines

Cell Line Assay Type EC50 (µM) Key Features

Hep 3B Cell Proliferation 0.07

FGF19-amplified,

intact FGFR4

pathway.[4]

HuH7 Cell Proliferation 0.11
Intact FGFR4

pathway.[4]

JHH7 Cell Proliferation 0.02
Intact FGFR4

pathway.[4]

Table 3: Murine Pharmacokinetic Profile of Fgfr-IN-4

Parameter Value Dosing

Bioavailability 18% 10 mg/kg (Oral)

Half-life (t1/2) 2.3 hours 10 mg/kg (Oral)

(Data derived from in vivo

studies in mice)[3]

Visualizing the Mechanism: Signaling Pathway
The diagram below illustrates the FGF19-FGFR4 signaling pathway and the point of inhibition

by Fgfr-IN-4.
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Caption: FGF19-FGFR4 signaling pathway and irreversible inhibition by Fgfr-IN-4.
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Basic Research Applications
In Vitro Applications

Selective Inhibition of FGFR4 Signaling: Fgfr-IN-4 treatment in sensitive cell lines (e.g.,

MDA-MB-453, Hep 3B) leads to a potent, dose-dependent reduction in the phosphorylation

of key downstream signaling components, including FRS2, MAPK (ERK), and AKT.[4] This

makes it an ideal tool for studying the downstream consequences of selective FGFR4

blockade.

Induction of Apoptosis: In cancer cells dependent on the FGFR4 pathway, inhibition by Fgfr-
IN-4 results in the induction of apoptosis.[4] This can be quantified by measuring the activity

of executioner caspases, such as caspase-3 and caspase-7.[3] In Hep 3B cells, treatment

with Fgfr-IN-4 leads to a measurable increase in caspase-3/7 activity, confirming the

induction of an apoptotic program.[3][4]

Anti-proliferative Effects: Fgfr-IN-4 demonstrates robust anti-proliferative effects in cancer

cell lines that express an intact FGFR4 signaling complex (FGF19, FGFR4, and the co-

receptor Klotho-β).[3] It effectively inhibits the growth of multiple HCC cell lines with EC50

values in the nanomolar range.[4]

Modulation of Gene Expression: Treatment with Fgfr-IN-4 can reverse the downstream

transcriptional effects of FGFR4 signaling. For example, in Hep 3B cells, it has been shown

to increase the mRNA expression of CYP7A1, a gene negatively regulated by the FGF19-

FGFR4 axis, while inhibiting the expression of proliferative markers like EGR1.[4]

In Vivo Applications
Tumor Growth Inhibition in Xenograft Models: Fgfr-IN-4 demonstrates significant antitumor

activity in vivo.[2][3] In mouse xenograft models using HCC cells with FGF19 amplification

(e.g., Hep 3B), oral administration of Fgfr-IN-4 leads to dose-dependent tumor regression.[3]

It has also shown efficacy in clear cell renal cell carcinoma xenografts with FGFR4

amplification.[7]

Pharmacodynamic (PD) Biomarker Analysis: The in vivo activity of Fgfr-IN-4 can be

correlated with target engagement in tumor tissue. Following treatment, levels of

phosphorylated FGFR4 and downstream effectors can be measured in tumor lysates to
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establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8] Additionally,

systemic biomarkers, such as CYP7A1 mRNA levels in the liver, can be used to monitor

target engagement.[3]

Evaluation of Therapeutic Efficacy: Fgfr-IN-4 is a critical tool for preclinical studies evaluating

the therapeutic hypothesis that FGFR4 inhibition is a viable strategy for FGF19-driven

cancers.[2] Studies using Fgfr-IN-4 have provided the foundational evidence for the clinical

investigation of selective FGFR4 inhibitors.[3]

Experimental Protocols
The following are detailed methodologies for key experiments involving Fgfr-IN-4, adapted

from published literature.[3]

Protocol: Biochemical Kinase Assay
Objective: To determine the IC50 of Fgfr-IN-4 against recombinant FGFR kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 proteins.

Kinase Reaction Buffer (KRB).

Substrate peptide (e.g., CSKtide, 1 µM).

ATP (at Km concentration for each enzyme, e.g., 50-250 µM).

Fgfr-IN-4 (serial dilutions).

Stop buffer.

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

1. Incubate picomolar to low nanomolar concentrations of the respective FGFR enzyme in

KRB.
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2. Add the substrate peptide and a serially diluted concentration range of Fgfr-IN-4 (or

DMSO as a vehicle control).

3. Initiate the kinase reaction by adding ATP.

4. Allow the reaction to proceed at 25°C for 90 minutes.

5. Terminate the reaction by adding the stop buffer.

6. Quantify kinase activity by measuring the amount of ADP produced using a compatible

detection reagent and a luminometer.

7. Calculate IC50 values by plotting the percent inhibition against the log concentration of

Fgfr-IN-4 and fitting the data to a four-parameter logistic curve.

Protocol: Cell Proliferation Assay
Objective: To determine the EC50 of Fgfr-IN-4 on the proliferation of cancer cell lines.

Materials:

HCC cell lines (e.g., Hep 3B, HuH7).

Appropriate cell culture growth medium.

96-well plates.

Fgfr-IN-4 (serial dilutions).

Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

1. Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

2. Treat the cells with a serial dilution of Fgfr-IN-4 or DMSO vehicle control.

3. Incubate the plates for a period equivalent to two cell-doubling times (typically 48-72

hours).
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4. Equilibrate the plates to room temperature.

5. Add the cell viability reagent according to the manufacturer's instructions.

6. Measure luminescence using a plate reader.

7. Normalize the data to the DMSO-treated control wells and calculate relative EC50 values

at 50% inhibition.

Protocol: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Fgfr-IN-4 in a mouse xenograft model.

Materials:

Female immunodeficient mice (e.g., Balb/c nude).

Tumor cells (e.g., Hep 3B, 10 x 106 cells per mouse).

PBS and Matrigel®.

Fgfr-IN-4 formulation (e.g., in 0.5% carboxymethylcellulose/1% Tween 80).

Vehicle control formulation.

Calipers for tumor measurement.

Procedure:

1. Inoculate mice subcutaneously in the right flank with tumor cells suspended in a mixture of

PBS and Matrigel®.

2. Monitor tumor growth. When tumors reach a predetermined average size (e.g., 150-200

mm³), randomize the mice into treatment and vehicle control groups.

3. Administer Fgfr-IN-4 orally at the desired doses and schedule (e.g., 30 mg/kg or 100

mg/kg, twice daily).[7] Administer vehicle to the control group.
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4. Measure tumor volumes with calipers two to three times per week. Calculate tumor

volume using the formula: (Length x Width²)/2.

5. Monitor animal body weight and overall health as indicators of toxicity.

6. At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic

analysis (e.g., Western blotting for p-FGFR4).

7. Plot mean tumor volume over time for each group to assess antitumor activity.

Visualizing the Method: Experimental Workflow
The diagram below outlines a typical workflow for an in vivo xenograft study to assess the

efficacy of Fgfr-IN-4.
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Caption: Standard workflow for an in vivo xenograft study of Fgfr-IN-4.
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Conclusion
Fgfr-IN-4 is a powerful research tool characterized by its potent, selective, and irreversible

inhibition of FGFR4. Its well-defined mechanism of action and demonstrated efficacy in both in

vitro and in vivo models of FGFR4-driven cancers make it an essential compound for

investigating the biological functions of FGFR4 and for the preclinical development of targeted

cancer therapies. This guide provides the foundational data and protocols to facilitate its

effective use in a research setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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